molecular formula C14H18ClNO2 B14591710 4-Chlorophenyl 4-(aminomethyl)cyclohexane-1-carboxylate CAS No. 61499-21-6

4-Chlorophenyl 4-(aminomethyl)cyclohexane-1-carboxylate

Cat. No.: B14591710
CAS No.: 61499-21-6
M. Wt: 267.75 g/mol
InChI Key: GBPURGFDASUIAH-UHFFFAOYSA-N
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Description

4-Chlorophenyl 4-(aminomethyl)cyclohexane-1-carboxylate is an organic compound that features a cyclohexane ring substituted with a chlorophenyl group and an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 4-(aminomethyl)cyclohexane-1-carboxylate typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where chlorobenzene reacts with the cyclohexane ring in the presence of a Lewis acid catalyst.

    Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, where formaldehyde, a secondary amine, and the cyclohexane derivative react to form the aminomethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 4-(aminomethyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chlorophenyl 4-(aminomethyl)cyclohexane-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 4-(aminomethyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl 4-(aminomethyl)cyclohexane-1-carboxylic acid
  • 4-Chlorophenyl 4-(aminomethyl)cyclohexane-1-carboxamide

Uniqueness

4-Chlorophenyl 4-(aminomethyl)cyclohexane-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

61499-21-6

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

IUPAC Name

(4-chlorophenyl) 4-(aminomethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C14H18ClNO2/c15-12-5-7-13(8-6-12)18-14(17)11-3-1-10(9-16)2-4-11/h5-8,10-11H,1-4,9,16H2

InChI Key

GBPURGFDASUIAH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN)C(=O)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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